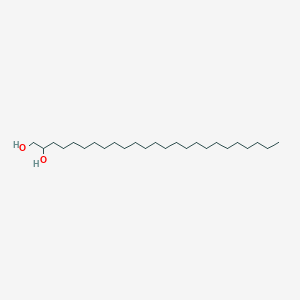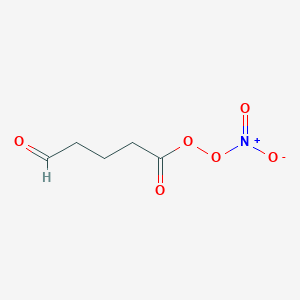
5,6-Dichloro-2,3-dihydro-1,4-dithiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-2,3-dihydro-1,4-dithiine: is a heterocyclic compound that belongs to the class of 1,4-dithiins. These compounds are characterized by a six-membered ring containing two sulfur atoms and two chlorine atoms at the 5 and 6 positions. The presence of sulfur and chlorine atoms imparts unique chemical properties to this compound, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2,3-dihydro-1,4-dithiine typically involves the chlorination of 5,6-dihydro-1,4-dithiins. One common method is the electrophilic halogenation of thioethers using sulfuryl chloride (SO₂Cl₂). This reaction yields mono- and trans-di-chloro derivatives, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 5,6-Dichloro-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5,6-Dichloro-2,3-dihydro-1,4-dithiine is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecular architectures .
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives are studied for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials such as conductive polymers and sensors.
類似化合物との比較
Similar Compounds:
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and umpolung reagents.
1,4-Dithianes: Similar to 1,4-dithiins, these compounds are used in organic synthesis for the construction of complex molecules.
Vinylenedithiotetrathiafulvalene (VDT-TTF): A related compound used in the synthesis of conductive materials.
Uniqueness: 5,6-Dichloro-2,3-dihydro-1,4-dithiine stands out due to the presence of chlorine atoms, which impart unique reactivity and properties. This makes it a valuable compound for various scientific and industrial applications.
特性
| 106691-43-4 | |
分子式 |
C4H4Cl2S2 |
分子量 |
187.1 g/mol |
IUPAC名 |
5,6-dichloro-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C4H4Cl2S2/c5-3-4(6)8-2-1-7-3/h1-2H2 |
InChIキー |
BPTIMCQQYDJTAY-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=C(S1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Tridecafluorohexyl)oxy]nonane](/img/no-structure.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)


![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
